

4-Oxocyclopent-2-en-1-yl acetate chemical properties

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Compound of Interest

Compound Name: 4-Oxocyclopent-2-en-1-yl acetate

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An In-depth Technical Guide to **4-Oxocyclopent-2-en-1-yl Acetate**: Properties, Synthesis, and Applications

Executive Summary

4-Oxocyclopent-2-en-1-yl acetate is a versatile bifunctional molecule that serves as a valuable chiral building block in modern organic synthesis. Its rigid cyclopentenone core, adorned with an enone system, a ketone, and a chiral acetate-bearing center, offers a confluence of reactive sites. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and characteristic reactivity. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols, and explore its application in the synthesis of complex molecular targets, particularly for drug discovery and development professionals.

Physicochemical and Spectroscopic Profile

The core structure of **4-Oxocyclopent-2-en-1-yl acetate** is a five-membered ring containing a ketone and a carbon-carbon double bond in conjugation (an enone system), with an acetate group on the allylic carbon. The presence of a stereocenter at the C1 position means the molecule can exist as (R) and (S) enantiomers, which is critical for its application in asymmetric synthesis.^[1]

Core Chemical Attributes

A summary of the fundamental chemical properties is presented below.

Property	Value	Source
IUPAC Name	(4-oxocyclopent-2-en-1-yl) acetate	PubChem[2]
Molecular Formula	C ₇ H ₈ O ₃	PubChem[2]
Molecular Weight	140.14 g/mol	PubChem[1][2]
Canonical SMILES	<chem>CC(=O)OC1CC(=O)C=C1</chem>	PubChem[2]
InChIKey	YNCKAQVPQJWLJW- UHFFFAOYSA-N	PubChem[2]
CAS Number	768-48-9 (racemic)	PubChem[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-Oxocyclopent-2-en-1-yl acetate**. While specific spectra for the parent compound are indexed, detailed interpretation relies on understanding the characteristic signals for its functional groups.

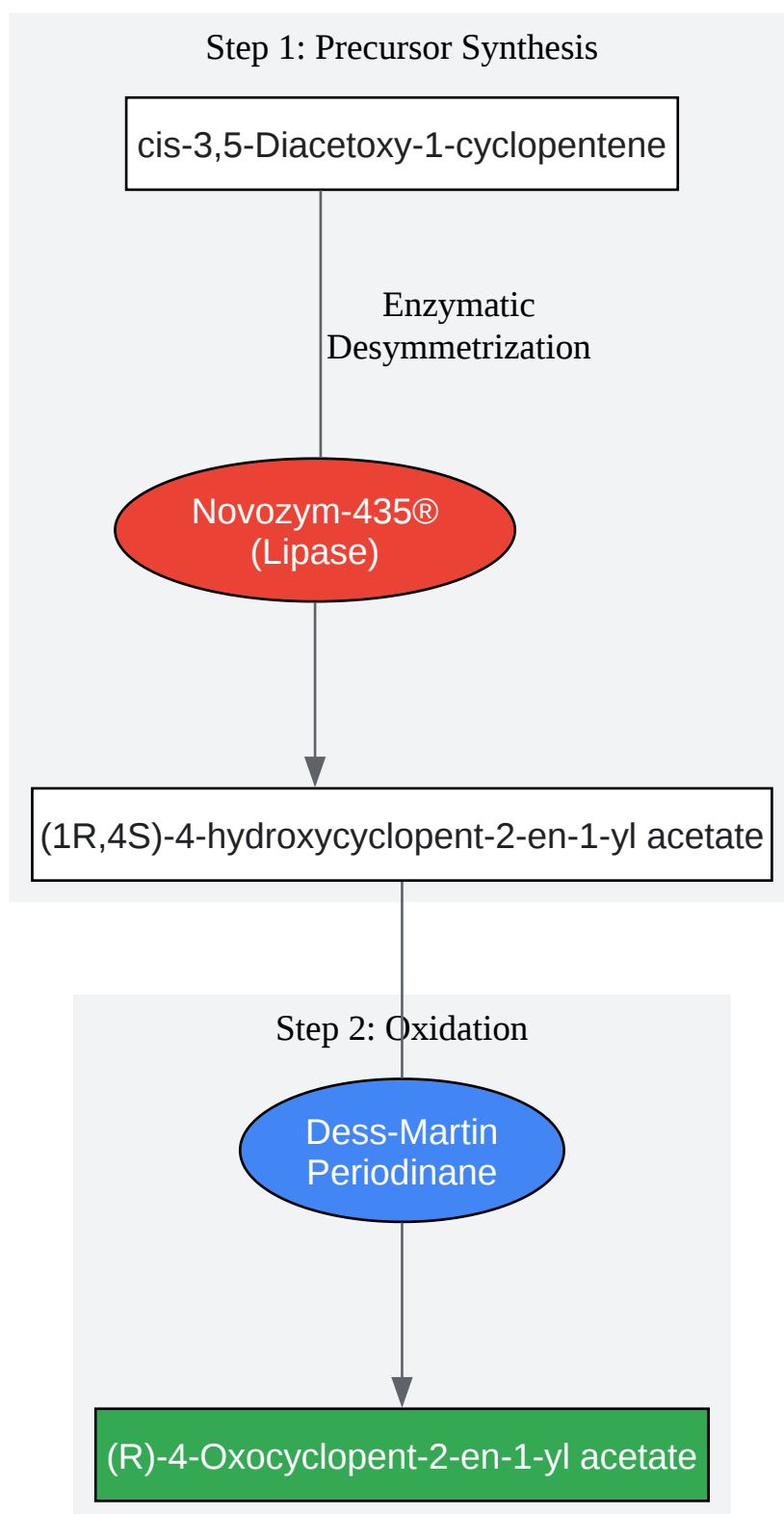
Spectroscopy Type	Key Features and Expected Signals
^1H NMR	Signals expected for vinyl protons (δ ~6.0-7.5 ppm), the proton on the acetate-bearing carbon (δ ~5.0-5.5 ppm), methylene protons adjacent to the ketone, and the methyl protons of the acetate group (δ ~2.0 ppm). Spectral data for related chiral variants are available. [3]
^{13}C NMR	Carbonyl signals for the ketone (δ ~200-210 ppm) and ester (δ ~170 ppm). Olefinic carbons (δ ~130-160 ppm), the carbon bearing the acetate (δ ~70-80 ppm), and the acetate methyl carbon (δ ~21 ppm) are also characteristic.
Infrared (IR)	Strong absorption bands are expected for the C=O stretch of the conjugated ketone (~1715 cm^{-1}), the C=O stretch of the ester (~1740 cm^{-1}), and the C=C stretch of the alkene (~1650 cm^{-1}). [2]
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be observed at m/z 140. The fragmentation pattern would likely show losses of the acetyl group (CH_3CO) or ketene ($\text{CH}_2=\text{C}=\text{O}$). GC-MS data is available in spectral databases. [2]

Enantiospecific Synthesis Strategy

The synthesis of enantiomerically pure 4-substituted cyclopentenones is of paramount importance for their use in drug development. An effective strategy involves the desymmetrization of a prochiral precursor, followed by key functional group manipulations. The following workflow outlines an enantiodivergent synthesis that can be adapted to produce either enantiomer from a common starting material.[\[4\]](#)

Synthetic Workflow Diagram

The diagram below illustrates a generalized pathway for producing a chiral 4-substituted cyclopentenone, a core component of the target molecule.



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Caption: Enantioselective synthesis workflow.

Protocol: Synthesis of (R)-4-Oxocyclopent-2-en-1-yl Acetate

This protocol is adapted from established methodologies for the synthesis of chiral cyclopentenones.^{[4][5]}

Step 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

- **Rationale:** This step leverages the stereoselectivity of an enzyme (lipase) to selectively hydrolyze one of the two acetate groups on a symmetric precursor, generating a chiral mono-hydroxy mono-acetate with high enantiomeric excess.^[5]
- **Procedure:**
 - Suspend cis-3,5-diacetoxy-1-cyclopentene (1.0 equiv.) in methyl tert-butyl ether (MTBE).
 - Add Novozym-435® (immobilized lipase B from *Candida antarctica*) and methanol (1.5 equiv.).
 - Stir the suspension at a controlled temperature (e.g., 5°C) and monitor the reaction by TLC or GC until ~50% conversion is reached.
 - Filter off the enzyme (which can be recycled) and remove the solvent under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to isolate (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Step 2: Oxidation to (R)-4-Oxocyclopent-2-en-1-yl Acetate

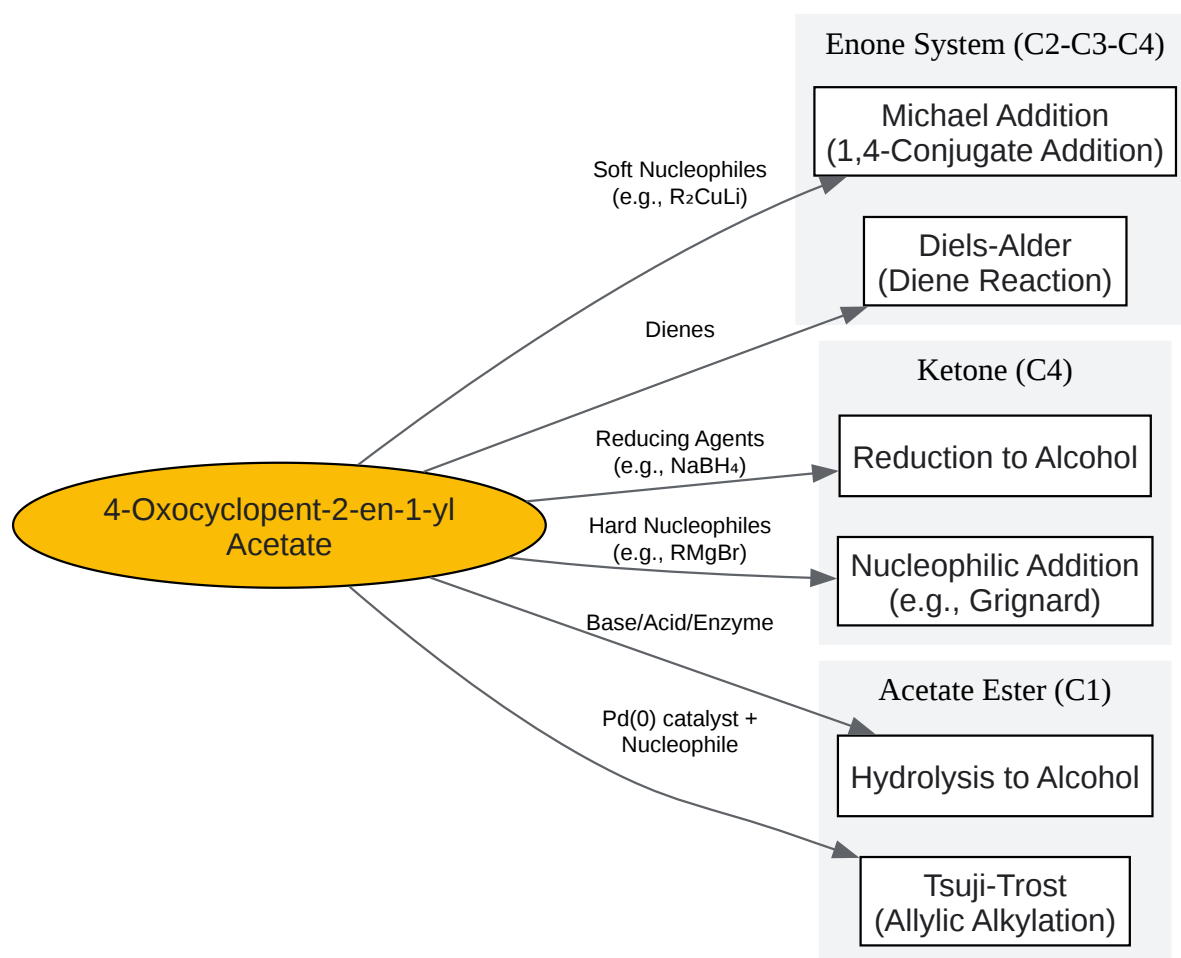
- **Rationale:** The secondary alcohol must be oxidized to a ketone. Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it operates under mild, neutral conditions, minimizing the risk of side reactions like epimerization or elimination that can occur with harsher, more acidic, or basic oxidants.^[4]
- **Procedure:**

- Dissolve the chiral alcohol from Step 1 (1.0 equiv.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature. The reaction is often mildly exothermic.
- Stir the mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). Stir vigorously until the layers are clear.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, (R)-**4-oxocyclopent-2-en-1-yl acetate**.

Chemical Reactivity and Mechanistic Insights

The synthetic value of **4-oxocyclopent-2-en-1-yl acetate** stems from the distinct reactivity of its three functional groups. The interplay between the enone, ketone, and ester allows for a wide array of sequential and selective transformations.

Reactivity Map



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Caption: Key reaction pathways for the title compound.

- **Enone System:** The conjugated system is highly electrophilic. The C2 carbon is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles like cuprates or enolates. The double bond can also act as a dienophile in Diels-Alder reactions.
- **Ketone Carbonyl:** The C4 carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents (e.g., $NaBH_4$), often with high diastereoselectivity influenced by the

existing stereocenter at C1. It is also a target for 1,2-addition by hard nucleophiles like Grignard or organolithium reagents.

- **Allylic Acetate:** The acetate group can be hydrolyzed under acidic, basic, or enzymatic conditions to unmask the corresponding alcohol.[4] More significantly, it can function as a leaving group in transition-metal-catalyzed reactions, such as the Palladium(0)-catalyzed Tsuji-Trost allylic alkylation, enabling the introduction of a wide range of nucleophiles at the C1 position.

Applications in Drug Discovery and Synthesis

The chiral cyclopentenone framework is a core structural motif in numerous biologically active molecules, most notably the prostaglandins and their analogues. **4-Oxocyclopent-2-en-1-yl acetate** and its derivatives are therefore critical intermediates in pharmaceutical research.

- **Prostaglandin Analogues:** The enone structure is a direct precursor to the cyclopentane ring of prostaglandins, which are potent signaling molecules involved in inflammation, pain, and blood pressure regulation. Synthetic analogues are used to treat conditions like glaucoma and ulcers. The synthesis of prostaglandin $\Delta^{12,14}$ -15-deoxy-PGJ2 analogues highlights the utility of this scaffold.[4]
- **Antiviral and Anticancer Agents:** The cyclopentenyl moiety is found in various carbocyclic nucleoside analogues with significant antiviral activity (e.g., against HIV and hepatitis B). The enone functionality allows for the strategic introduction of nitrogenous bases and other side chains required for biological activity.
- **Fragrance and Flavor Industry:** Related cyclopentanone and cyclopentenone structures, such as methyl jasmonate, are important compounds in the fragrance industry.[6] Synthetic methodologies developed for the title compound can be applied to the production of these high-value chemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Oxocyclopent-2-en-1-yl acetate** is not widely available, safe handling procedures can be established based on compounds with similar functional groups and reactivity.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
- Storage: Store in a tightly sealed container in a cool, dark, and dry place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[7]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
- Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and prevent the material from entering drains.

Conclusion

4-Oxocyclopent-2-en-1-yl acetate is a synthetically powerful and versatile intermediate. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its enone, ketone, and allylic acetate functionalities, provides chemists with a robust platform for constructing complex molecular architectures. The ability to synthesize this compound in an enantiomerically pure form underpins its importance in the fields of medicinal chemistry and total synthesis, enabling the development of novel therapeutics and other high-value chemical entities.

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